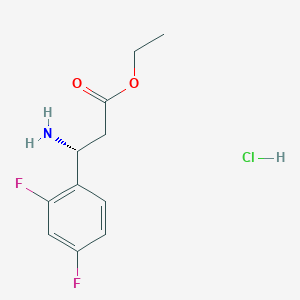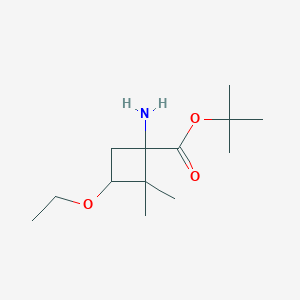![molecular formula C20H12Cl2F3N3O B2897765 5-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 338774-01-9](/img/structure/B2897765.png)
5-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalytic Applications
Research in the field of organometallic chemistry has led to the development of novel multidentate N-heterocyclic biscarbene compounds and their silver(I) complex derivatives, demonstrating the utility of such compounds in catalysis and material science (Caballero et al., 2001). Similarly, benzimidazolium salts and their palladium N-heterocyclic carbene complexes have shown catalytic activity in carbon-carbon bond-forming reactions, suggesting potential applications in organic synthesis and pharmaceutical manufacturing (Akkoç et al., 2016).
Material Science and Polymer Chemistry
In material science, the synthesis and transformation of benzimidazole derivatives have been explored for the development of new materials with potential applications in electronics, photonics, and as sensors. The versatility of these compounds allows for the synthesis of a wide range of substituted benzimidazoles with varying functional groups, opening avenues for innovative material design (Vaickelionienė et al., 2012).
Advanced Functional Materials
Polyfluorenes with benzimidazole and triazole groups have been synthesized, demonstrating unique luminescent properties. These materials show promise for applications in sensory technologies, particularly in the detection of metal ions and environmental monitoring. The incorporation of the trifluoromethyl group enhances the electronic properties of these polymers, making them suitable for a variety of applications in optoelectronic devices and sensors (Du et al., 2007).
Catalysis
Ruthenium complex catalysts supported by bis(trifluoromethyl)pyrazolyl–pyridyl-based NNN ligands have been investigated for their efficiency in the transfer hydrogenation of ketones. These complexes exhibit high turnover numbers and significant catalytic activity, underscoring their potential in industrial applications for the production of chemicals and pharmaceuticals (Du et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-[5,6-dichloro-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3N3O/c21-14-7-16-17(8-15(14)22)28(19(27-16)12-4-5-18(29)26-9-12)10-11-2-1-3-13(6-11)20(23,24)25/h1-9H,10H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIBZOCHPBQBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)

![5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2897687.png)






![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)

